Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C27H30ClN3O6S2 and its molecular weight is 592.12. The purity is usually 95%.
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Biological Activity
Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₃₁H₃₄N₄O₅S
- Molecular Weight : 614.78 g/mol
- Structure : The compound features a thieno[2,3-c]pyridine core with various substituents that enhance its biological activity.
The compound's biological activity is primarily attributed to its ability to interact with specific biological targets:
- Antifungal Activity : Studies have shown that compounds similar in structure exhibit significant antifungal properties against various fungal strains, such as Fusarium oxysporum . The presence of the morpholinosulfonyl group is believed to enhance the compound's interaction with fungal cell membranes.
- Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells. The structural components allow for effective binding to cancer cell receptors, leading to cellular signaling that promotes programmed cell death .
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit certain enzymes involved in bacterial resistance mechanisms, making this compound a potential candidate for antibiotic development .
Antifungal Activity
A study conducted on various synthesized derivatives of thieno[2,3-c]pyridine indicated that those with a morpholinosulfonyl group showed enhanced antifungal activity against Fusarium oxysporum, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL . This suggests that the compound could be developed into an effective antifungal agent.
Anticancer Evaluation
In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For example:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : Approximately 12 µM after 48 hours of treatment.
This indicates a promising therapeutic index for further development in cancer therapies .
Comparative Biological Activity Table
Properties
IUPAC Name |
methyl 6-benzyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6S2.ClH/c1-35-27(32)24-22-11-12-29(17-19-5-3-2-4-6-19)18-23(22)37-26(24)28-25(31)20-7-9-21(10-8-20)38(33,34)30-13-15-36-16-14-30;/h2-10H,11-18H2,1H3,(H,28,31);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHDWIVPUCPOEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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